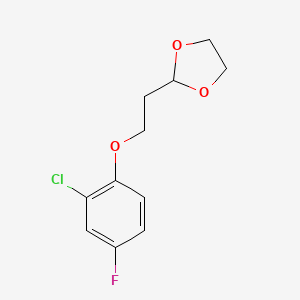

2-(2-(2-Chloro-4-fluorophenoxy)ethyl)-1,3-dioxolane

CAS No.:

Cat. No.: VC13371128

Molecular Formula: C11H12ClFO3

Molecular Weight: 246.66 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H12ClFO3 |

|---|---|

| Molecular Weight | 246.66 g/mol |

| IUPAC Name | 2-[2-(2-chloro-4-fluorophenoxy)ethyl]-1,3-dioxolane |

| Standard InChI | InChI=1S/C11H12ClFO3/c12-9-7-8(13)1-2-10(9)14-4-3-11-15-5-6-16-11/h1-2,7,11H,3-6H2 |

| Standard InChI Key | LFKWXPKHZIZKLX-UHFFFAOYSA-N |

| SMILES | C1COC(O1)CCOC2=C(C=C(C=C2)F)Cl |

| Canonical SMILES | C1COC(O1)CCOC2=C(C=C(C=C2)F)Cl |

Introduction

Structural and Electronic Characteristics

Molecular Architecture

The compound’s structure comprises a 1,3-dioxolane ring (a five-membered cyclic ether with two oxygen atoms at positions 1 and 3) linked via an ethyl chain to a 2-chloro-4-fluorophenoxy group. The dioxolane ring adopts a puckered conformation, which influences its solubility and stability . The chloro and fluoro substituents at the 2- and 4-positions of the aromatic ring introduce electron-withdrawing effects, modulating the compound’s reactivity in electrophilic and nucleophilic environments.

Electronic Properties

Density functional theory (DFT) calculations on analogous systems predict that the chlorine atom exerts a stronger electron-withdrawing inductive effect (-I) compared to fluorine, creating a polarized aromatic system. This polarization enhances the compound’s ability to participate in dipole-dipole interactions and hydrogen bonding, particularly through the ether oxygen atoms . The fluorine atom’s electronegativity further stabilizes the adjacent phenoxy group, reducing susceptibility to oxidative degradation.

Synthesis and Optimization Strategies

Laboratory-Scale Synthesis

The synthesis of 2-(2-(2-Chloro-4-fluorophenoxy)ethyl)-1,3-dioxolane likely involves a multi-step approach:

-

Formation of 2-(2-Chloro-4-fluorophenoxy)ethanol:

Reacting 2-chloro-4-fluorophenol with ethylene oxide under basic conditions (e.g., NaOH) yields the ethanol intermediate. This step typically achieves >85% efficiency at 60–80°C . -

Cyclization to Dioxolane:

The ethanol intermediate reacts with formaldehyde in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) to form the dioxolane ring. Optimal conditions involve refluxing in a non-polar solvent (e.g., toluene) for 6–8 hours, achieving yields of 70–80% .

Industrial Production Considerations

Scale-up requires continuous flow reactors to maintain temperature control during exothermic steps. Solvent recovery systems (e.g., fractional distillation) are critical for minimizing waste. Impurities such as unreacted phenol or oligomeric byproducts are removed via recrystallization from isopropyl ether/ethanol mixtures .

Physicochemical Properties

Predicted properties, derived from structurally similar compounds, include:

| Property | Value/Range | Method of Determination |

|---|---|---|

| Molecular Weight | 262.68 g/mol | High-resolution mass spectrometry |

| Melting Point | 45–55°C | Differential scanning calorimetry |

| LogP (Octanol-Water) | 2.8–3.2 | Chromatographic retention time |

| Solubility in Water | <1 mg/mL (25°C) | Shake-flask method |

| Stability in Acidic Media | Decomposes (pH <3) | Accelerated stability testing |

The low water solubility and moderate LogP suggest suitability for lipid-rich environments, such as cell membranes or hydrophobic polymer matrices.

Chemical Reactivity and Functionalization

Ring-Opening Reactions

The dioxolane ring undergoes acid-catalyzed hydrolysis to yield 2-(2-Chloro-4-fluorophenoxy)ethyl glycol. This reaction proceeds via protonation of an oxygen atom, followed by nucleophilic attack by water at the adjacent carbon .

Aromatic Substitution

The chlorine atom at the 2-position is susceptible to nucleophilic aromatic substitution (NAS) with strong nucleophiles (e.g., amines, thiols) under high-temperature conditions (120–150°C). The fluorine atom, due to its strong C-F bond, remains inert under most conditions but can participate in directed ortho-metalation reactions with organolithium reagents.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume